molecular formula C14H12ClN3 B5512461 3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B5512461
M. Wt: 257.72 g/mol
InChI Key: PQUAPVKMRDYBMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, often involves multi-step reactions. For instance, the synthesis can be performed through reactions involving aminoheterocycles with 3-chlorochromones leading to a variety of derivatives. Another method includes a domino reaction allowing for efficient synthesis of related compounds. The regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines showcases the chemical versatility and complexity of these compounds (Miliutina et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines, including this compound, often features interesting hydrogen-bonding patterns and crystal structures. These structures can form hydrogen-bonded chains of rings or frameworks, contributing to their chemical stability and reactivity. The crystallographic analysis helps in understanding the regioselectivity of reactions and the overall molecular conformation (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including bromination, which can be highly regioselective. These reactions expand the chemical diversity and potential utility of these compounds. The domino reactions involving 3-chlorochromones with aminoheterocycles are particularly noteworthy for synthesizing a variety of derivatives, highlighting the compounds' reactivity and potential for further functionalization (Martins et al., 2009).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and target. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The specific mechanism of action for “3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is not explicitly mentioned in the available literature.

properties

IUPAC Name

3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-6-10(2)18-14(17-9)13(8-16-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUAPVKMRDYBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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